molecular formula C15H20ClNO4 B112393 (S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid CAS No. 270596-39-9

(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid

Cat. No. B112393
CAS RN: 270596-39-9
M. Wt: 313.77 g/mol
InChI Key: APXVJJBVNYZEDD-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid, also known as this compound, is a synthetic, non-steroidal carboxylic acid. It is a derivative of the essential amino acid, lysine, and is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in biochemistry and enzymology. It is also used as a drug in the treatment of certain medical conditions.

Scientific Research Applications

Pharmacological Research and Applications

Phenolic compounds, like chlorogenic acid (CGA), demonstrate a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. These properties suggest that structurally related compounds, including those with specific functional groups like "(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid", could potentially be explored for similar biological activities. CGA, for example, modulates lipid metabolism and glucose, indicating the potential of related compounds in managing metabolic disorders (Naveed et al., 2018).

Environmental Impacts and Sorption Studies

The environmental impact and sorption behavior of phenolic compounds, including chlorophenols and their derivatives, have been extensively studied. These studies provide insights into the environmental fate and behavior of chemically related compounds. For example, research on the sorption of phenoxy herbicides to soil and organic matter highlights the relevance of understanding the environmental interactions of similar compounds, potentially guiding environmental safety assessments for new chemical entities (Werner et al., 2012).

Synthetic Methodologies and Applications

The synthesis and functionalization of β-amino acid derivatives are crucial in developing new pharmaceuticals and materials. Metathesis reactions, for example, offer pathways to synthesize and transform functionalized β-amino acid derivatives, suggesting potential methodologies for synthesizing and modifying compounds like "this compound" for various applications (Kiss et al., 2018).

properties

IUPAC Name

(3S)-4-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXVJJBVNYZEDD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375832
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(3-chlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

270596-39-9
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(3-chlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.